N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide
Description
This compound features a benzamide backbone substituted with a 2-(ethylsulfanyl) group and a dimethylaminoethyl chain bearing a 1-methyl-1H-indol-3-yl moiety.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-5-27-21-13-9-7-11-17(21)22(26)23-14-20(24(2)3)18-15-25(4)19-12-8-6-10-16(18)19/h6-13,15,20H,5,14H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLJIRHJNPNJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to alkylation with dimethylamine to introduce the dimethylamino group.
The next step involves the introduction of the ethylsulfanyl group. This can be achieved through a nucleophilic substitution reaction, where an ethylthiol is reacted with a suitable leaving group on the benzamide backbone. The final step is the coupling of the modified indole derivative with the benzamide backbone, which can be accomplished through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and alkylation steps, as well as the development of more efficient catalysts for the nucleophilic substitution and amide bond formation reactions.
Chemical Reactions Analysis
Types of Reactions: N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide backbone can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying receptor-ligand interactions.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The indole ring can interact with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid side chains. The ethylsulfanyl group may also contribute to the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
Core Structure
- Target Compound: Direct linkage of the indole to the ethyl chain via a dimethylamino group; benzamide with ethylsulfanyl substituent.
- Osimertinib (Tagrisso): Contains a pyrimidinylamino bridge connecting the indole to a methoxy-substituted phenyl ring, with a propenamide tail .
- Firmonertinib: Features a pyridin-3-yl core with trifluoroethoxy and pyrimidinylamino groups linked to the indole .
- N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (): Lacks the dimethylaminoethyl chain but includes a tosyl group and acetylphenyl-indol motif.
Key Substituents
Pharmacological Activity
- Osimertinib: EGFR tyrosine kinase inhibitor (TKI) targeting T790M and exon 19 deletion mutations in non-small cell lung cancer (NSCLC) .
- Firmonertinib : TKI with antineoplastic activity, likely targeting similar EGFR pathways .
Clinical and Preclinical Relevance
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide, also known by its CAS number 1421373-65-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound, drawing from diverse research findings.
- Molecular Formula : C28H33N7O2
- Molecular Weight : 499.62 g/mol
- IUPAC Name : N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
Synthesis
The synthesis of this compound involves multi-step reactions starting from simpler indole derivatives. The process typically includes the introduction of dimethylamino and ethylsulfanyl groups through alkylation reactions followed by acylation to form the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Inhibition of Kinases : The compound acts as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation.
The mechanisms through which this compound exerts its biological effects include:
- Redox Modulation : The compound influences oxidative stress levels within cells, potentially enhancing the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to oxidative damage.
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells |
| Apoptosis | Activates intrinsic apoptotic pathways |
| Kinase Inhibition | Disrupts critical signaling pathways |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Indole Derivatives : A study published in Farmacia Journal explored various indole derivatives with similar structures, highlighting their anticancer activities against different cancer cell lines, including breast and lung cancers .
- Redox-Chemotherapeutics Review : A comprehensive review discussed the role of redox-active compounds in cancer therapy, emphasizing how modifications in redox states can enhance drug efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
